PF-4840154

概要

説明

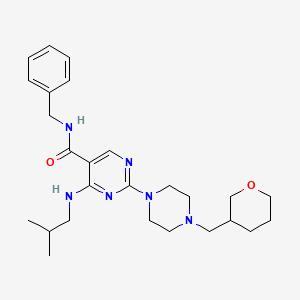

PF-4840154は、ファイザー社のサンドイッチ、ケントにある研究センターで発見されたピリミジン誘導体です。 この化合物は、ヒトおよびラットのTRPA1チャネルの強力で選択的な活性化剤であり、EC50値はそれぞれ23 nMおよび97 nMです 。 This compoundは、TRPA1活性化を介してマウスモデルで疼痛を誘発し、in vitroハイスループットスクリーニング目的のTRPA1チャネルのリファレンスアゴニストとして使用されます .

科学的研究の応用

Pain Models

PF-4840154 has been evaluated in various preclinical pain models to understand its efficacy as an analgesic agent. In studies involving rodent models, it was shown to elicit TRPA1-mediated nocifensive behavior, indicating its potential as a tool for studying pain mechanisms and developing new analgesics .

Comparison with Other Agonists

In comparative studies, this compound has demonstrated superior properties over traditional agonists like mustard oil, which is known for its reactive nature. The non-covalent binding nature of this compound allows for more controlled experimental conditions during high-throughput screening (HTS) assays .

Analgesic Development

Given its selective action on TRPA1, this compound is being explored as a candidate for developing new analgesics targeting specific pain pathways without the side effects associated with broader-spectrum pain medications . Its ability to activate TRPA1 selectively makes it a valuable compound in understanding the role of this channel in various pain states.

Inflammatory Conditions

Research indicates that TRPA1 is implicated not only in pain but also in inflammatory responses. The activation of TRPA1 by this compound may provide insights into its role in inflammatory diseases and could lead to new therapeutic strategies for managing conditions like arthritis or neuropathic pain .

High-Throughput Screening Studies

In a high-throughput screening campaign, this compound was identified as a potent agonist with favorable pharmacokinetic properties, making it suitable for further development as a research tool and potential therapeutic agent .

Structural Insights

Recent studies have provided structural insights into how this compound interacts with the TRPA1 channel at the molecular level. Understanding these interactions can aid in the design of more effective TRPA1 modulators .

Summary Table of Research Findings

作用機序

生化学分析

Biochemical Properties

PF-4840154 plays a significant role in biochemical reactions, particularly in the activation of TRPA1 channels . TRPA1 is a member of the transient receptor potential (TRP) cation channel family and is localized in “nociceptors,” where it plays a key role in the transduction of chemical, inflammatory, and neuropathic pain . This compound interacts with these channels, leading to their activation .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In particular, it influences cell function by activating TRPA1 channels . This activation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with TRPA1 channels . It exerts its effects at the molecular level by binding to these channels, leading to their activation . This activation can result in changes in gene expression and can influence enzyme activity .

Dosage Effects in Animal Models

This compound elicits TrpA1-mediated nocifensive behaviour in mouse models

準備方法

PF-4840154の合成経路には、N-ベンジル-4-[(2-メチルプロピル)アミノ]-2-{4-[(オキサン-3-イル)メチル]ピペラジン-1-イル}ピリミジン-5-カルボキサミドの調製が含まれます 。 反応条件および工業生産方法は、入手可能な文献には明示的に記載されていませんが、この化合物は通常、研究目的で実験室で合成されます .

化学反応解析

This compoundは、酸化、還元、置換など、さまざまな化学反応を受けます。これらの反応で使用される一般的な試薬と条件には、酸化剤、還元剤、求核剤が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

This compoundは、特に化学、生物学、医学、および産業の分野で、いくつかの科学研究への応用があります。 in vitroハイスループットスクリーニング目的のTRPA1チャネルのリファレンスアゴニストとして使用されます 。 この用途において、この化合物はアリルイソチオシアネートよりも優れており、TRPA1ノックアウトマウスがいくつかの前臨床開発モデルで疼痛行動のほぼ完全な減弱を示したという事実から、魅力的な疼痛標的とみなされています 。 さらに、this compoundは、細胞の酸化ストレス応答を調節する役割と、グリオブラストーマにおける潜在的な治療的応用について研究されています .

化学反応の分析

PF-4840154 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

類似化合物との比較

PF-4840154は、他の類似化合物と比較して、TRPA1チャネルを選択的に活性化する点で独特です。 同様の化合物には、ASP-7663やJT-010など、TRPA1チャネルを標的とするものもあります 。 this compoundは、in vitroハイスループットスクリーニング目的で、アリルイソチオシアネートよりも優れています 。 この化合物の効力と選択性は、TRPA1チャネルとその疼痛伝達における役割を研究するための貴重なツールとなっています .

生物活性

PF-4840154 is a pyrimidine derivative identified as a potent and selective agonist of the TRPA1 (Transient Receptor Potential Ankyrin 1) ion channel. This compound has garnered attention for its role in nociception and its potential applications in pain management. Below, we explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

This compound was developed by Pfizer and is characterized by its non-covalent binding to the TRPA1 channel. It exhibits high potency with effective concentrations (EC50) of 23 nM for human TRPA1 and 97 nM for rat TRPA1 . The mechanism of action involves the activation of TRPA1, which is implicated in the detection of noxious stimuli, including chemical irritants and inflammatory pain .

Key Features:

- Chemical Structure: Pyrimidine derivative

- Potency:

- Human TRPA1: EC50 = 23 nM

- Rat TRPA1: EC50 = 97 nM

- Binding: Non-covalent, selective agonist

Biological Activity and Pharmacological Evaluation

The biological activity of this compound has been extensively studied through various experimental models. Notably, it has been shown to elicit nociceptive responses in mouse models, confirming its role as an effective TRPA1 agonist. This compound serves as a reference in high-throughput screening assays aimed at identifying new TRPA1 modulators .

Table 1: Summary of Biological Activity Studies

Case Study 1: Nociceptive Behavior in Mice

In a study evaluating the nociceptive effects of this compound, researchers administered the compound to wild-type mice and observed significant pain responses compared to control groups. The study highlighted the compound's ability to activate TRPA1 channels effectively, leading to behavioral changes indicative of pain .

Case Study 2: Human Pain Model

A double-blinded clinical trial assessed the pain-inducing effects of this compound in human subjects. Participants received varying doses, and pain levels were measured using a numeric rating scale. Results indicated that this compound reliably induced pain sensations correlating with TRPA1 activation .

Structural Insights

Recent studies have provided structural insights into how this compound interacts with the TRPA1 channel. Using techniques such as limited proteolysis and mass spectrometry, researchers demonstrated that this compound induces conformational changes in TRPA1, which are critical for channel activation .

Table 2: Structural Analysis Findings

| Experimental Technique | Findings |

|---|---|

| Limited Proteolysis | Induced conformational changes in TRPA1 upon treatment with this compound. |

| Mass Spectrometry | Confirmed binding interactions between this compound and TRPA1. |

特性

IUPAC Name |

N-benzyl-4-(2-methylpropylamino)-2-[4-(oxan-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N6O2/c1-20(2)15-27-24-23(25(33)28-16-21-7-4-3-5-8-21)17-29-26(30-24)32-12-10-31(11-13-32)18-22-9-6-14-34-19-22/h3-5,7-8,17,20,22H,6,9-16,18-19H2,1-2H3,(H,28,33)(H,27,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPANZCQXFYBGHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC(=NC=C1C(=O)NCC2=CC=CC=C2)N3CCN(CC3)CC4CCCOC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001029756 | |

| Record name | N-Benzyl-4-(isobutylamino)-2-[4-(tetrahydropyran-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001029756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332708-14-1 | |

| Record name | N-Benzyl-4-(isobutylamino)-2-[4-(tetrahydropyran-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001029756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-4840154 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BR82CU5AC9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。